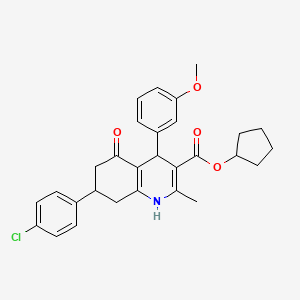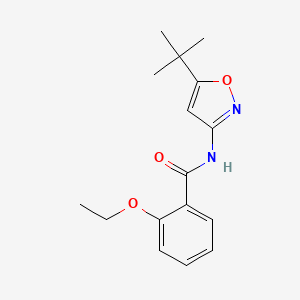![molecular formula C18H22O3 B5153361 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene, also known as EMD-57033, is a small molecule inhibitor that is used in scientific research for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs play a critical role in cell signaling pathways, and their dysregulation has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. EMD-57033 has shown promise as a potential therapeutic agent for these diseases, but more research is needed to fully understand its mechanism of action and potential benefits.
Wirkmechanismus
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene works by binding to the catalytic site of PTPs, inhibiting their activity. This inhibition leads to changes in cell signaling pathways and downstream effects on cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene is still being studied, but it is thought to involve both direct and indirect effects on PTP activity.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. In vivo studies have shown that it can reduce tumor growth and metastasis in several cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has several advantages for use in lab experiments. Its specificity for PTPs makes it a valuable tool for studying the role of these enzymes in disease. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, there are also some limitations to its use. Its complex synthesis process and high cost make it difficult to obtain in large quantities. Additionally, its specificity for PTPs may limit its applicability to certain disease models.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene. One area of focus is on understanding its mechanism of action in more detail, including its effects on downstream signaling pathways. Another area of research is on developing more potent and selective PTP inhibitors that can be used as therapeutic agents for disease. Finally, there is a need for more studies on the safety and efficacy of 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene in animal models and eventually in human clinical trials.
Synthesemethoden
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 3-(4-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with 3-methylphenol to form the final product, 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene. The synthesis process is relatively complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has been used extensively in scientific research to study the role of PTPs in cell signaling pathways and disease. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2. This inhibition has been shown to have therapeutic potential in several disease models, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-16-8-10-17(11-9-16)20-12-5-13-21-18-7-4-6-15(2)14-18/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBLAHCTAUPCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-[3-(3-methylphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)


